

RO3201195: A Technical Guide to its Target Protein and Binding Site

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Compound of Interest

Compound Name: RO3201195

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibitor **RO3201195**, its target protein, binding site, and the associated signaling pathway. The information is curated for professionals in drug discovery and development, offering detailed experimental protocols and quantitative data to support further research.

Introduction

RO3201195 is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] Developed through high-throughput screening and subsequent optimization, **RO3201195** belongs to a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones.[1][2] Its high selectivity is a key attribute, making it a valuable tool for studying the physiological and pathological roles of p38α MAPK and a potential therapeutic agent for inflammatory diseases.[1]

Target Protein: p38 Mitogen-Activated Protein Kinase α (p38α)

The primary molecular target of **RO3201195** is the alpha isoform of p38 mitogen-activated protein kinase (p38α), also known as MAPK14.[1][2] p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38

MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β), making it an attractive target for anti-inflammatory therapies.^[3]

Binding Site and Mechanism of Action

RO3201195 binds to the ATP-binding pocket of unphosphorylated p38 α .^{[1][2][4]} The high selectivity of **RO3201195** is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38 α kinase domain.^{[1][2][4]} This interaction is not commonly observed with other kinases, thus contributing to the inhibitor's specificity. The crystal structure of **RO3201195** in complex with human p38 α has been resolved and is available in the Protein Data Bank (PDB) under the accession code 2GFS.^[4]

The binding of **RO3201195** to the ATP pocket prevents the binding of ATP, thereby inhibiting the kinase activity of p38 α and blocking the downstream signaling cascade.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of **RO3201195** have been evaluated against p38 α and a panel of other kinases. The following table summarizes the available quantitative data.

Kinase Target	IC ₅₀ (nM)	Fold Selectivity vs. Other Kinases
p38 α	15	-
JNK1	>10,000	>667
ERK2	>10,000	>667
PKA	>10,000	>667
PKC α	>10,000	>667
CDK2	>10,000	>667

Data extracted from Goldstein, D.M., et al. (2006). J. Med. Chem. 49(5), 1562-1575.

Experimental Protocols

p38 α Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against p38 α kinase.

Materials:

- Recombinant human p38 α (unactivated)
- MKK6 (constitutively active)
- ATP
- Myelin Basic Protein (MBP) or other suitable substrate (e.g., ATF-2)
- [γ -³²P]ATP
- Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β -glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
- **RO3201195** or other test compounds
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Activation of p38 α : Pre-incubate recombinant human p38 α with constitutively active MKK6 in the kinase assay buffer containing 50 μ M ATP for 60 minutes at 30°C.
- Inhibitor Preparation: Prepare serial dilutions of **RO3201195** or other test compounds in the kinase assay buffer.
- Kinase Reaction:

- In a microcentrifuge tube, combine the activated p38 α , the test compound at various concentrations, and the substrate (e.g., MBP at 0.5 mg/mL).
- Initiate the kinase reaction by adding [γ - 32 P]ATP to a final concentration of 10 μ M.
- Incubate the reaction mixture for 20 minutes at 30°C.
- Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Quantification: Measure the incorporation of 32 P into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Radioligand Binding Assay for p38 α

This protocol outlines a competitive binding assay to determine the affinity of compounds for the p38 α ATP binding site.

Materials:

- Recombinant human p38 α
- Radiolabeled p38 α inhibitor (e.g., [3 H]SB202190)
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
- **RO3201195** or other test compounds
- Glass fiber filters
- Filtration manifold
- Scintillation counter

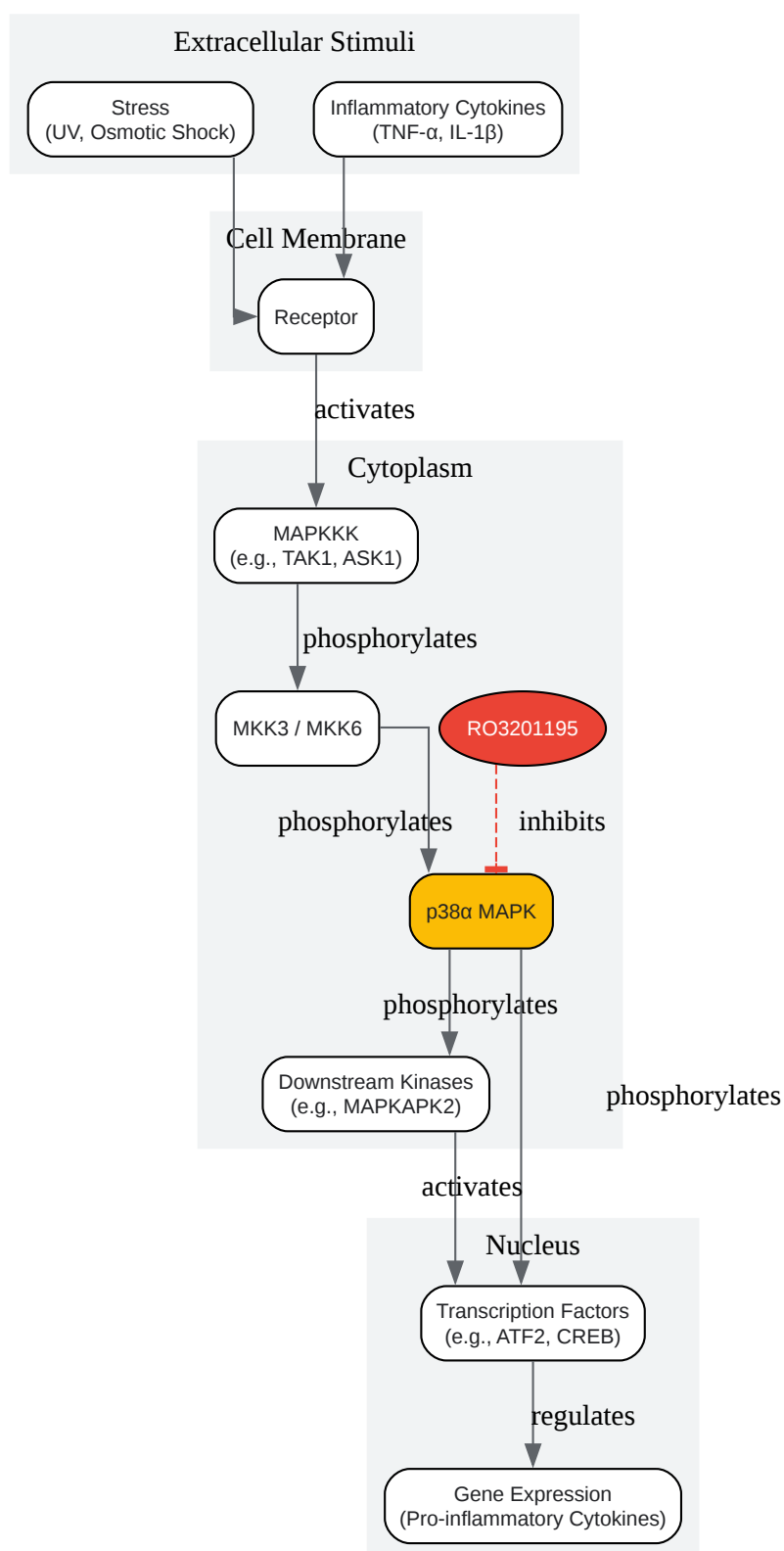
Procedure:

- **Reaction Setup:** In a 96-well plate, combine the recombinant human p38 α , the radiolabeled inhibitor at a concentration close to its K_d , and the test compound at various concentrations in the binding buffer.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from unbound radioligand.
- **Washing:** Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by **RO3201195**.

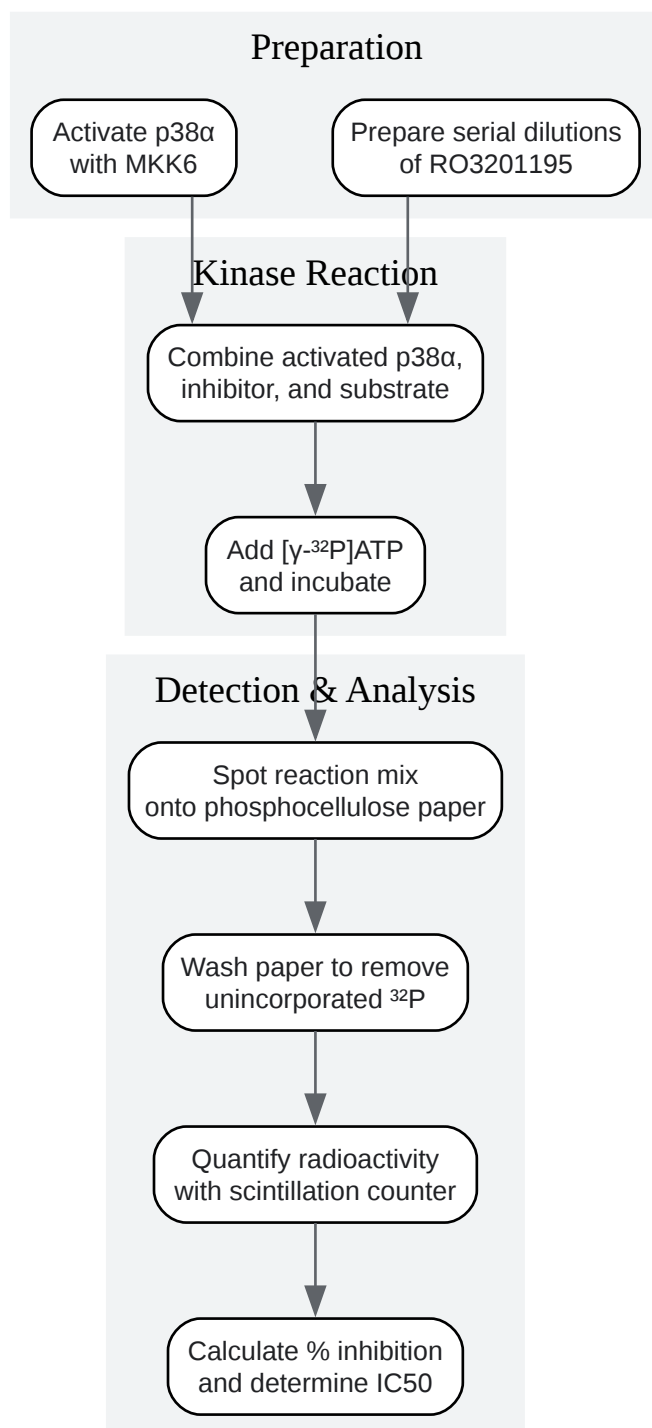


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Caption: p38 MAPK signaling pathway inhibited by **RO3201195**.

Experimental Workflow for p38 α Kinase Inhibition Assay

The following diagram outlines the key steps in the p38 α kinase inhibition assay.

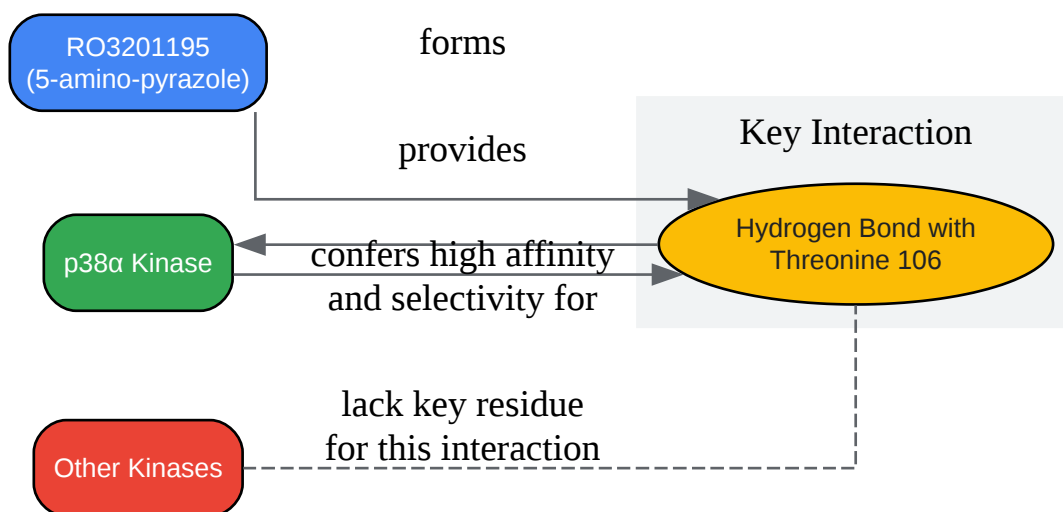


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Caption: Workflow for p38 α kinase inhibition assay.

Logical Relationship of RO3201195 Selectivity

This diagram illustrates the key structural feature responsible for the selectivity of **RO3201195** for p38 α .



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Caption: Basis of **RO3201195** selectivity for p38 α .

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References

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